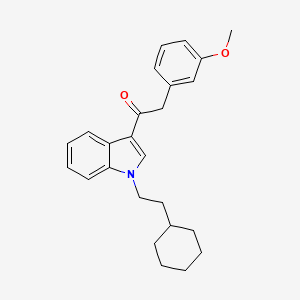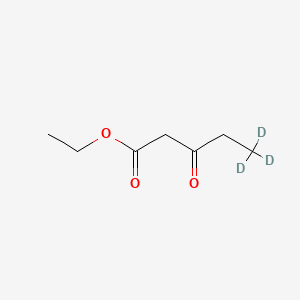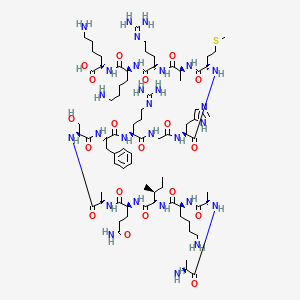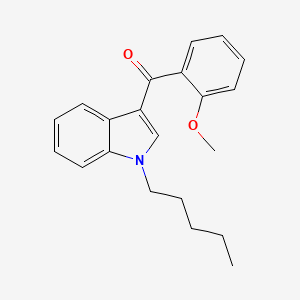
Flumioxazin-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flumioxazin-13C3, also known as this compound, is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 357.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of Flumioxazin-13C3 involves the introduction of three 13C isotopes into the molecule. This can be achieved by using 13C labeled starting materials and/or incorporating 13C labeled reagents in the reaction steps. One possible synthesis pathway is as follows:", "Starting Materials": [ "3,5-dibromo-4-hydroxybenzonitrile-13C3", "4-chloro-2-fluoro-5-(trifluoromethyl)pyridine", "sodium hydride", "trimethylsilyl azide", "palladium(II) acetate", "triphenylphosphine", "copper(I) iodide", "sodium ascorbate", "potassium carbonate", "acetic acid", "methanol" ], "Reaction": [ "Step 1: 3,5-dibromo-4-hydroxybenzonitrile-13C3 is reacted with sodium hydride in DMF to form the corresponding phenoxide.", "Step 2: The phenoxide is then reacted with trimethylsilyl azide in the presence of copper(I) iodide and triphenylphosphine to form the corresponding azide.", "Step 3: The azide is then reduced with palladium(II) acetate and sodium ascorbate to form the corresponding amine.", "Step 4: 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine is reacted with potassium carbonate in DMF to form the corresponding pyridine-2,5-diol.", "Step 5: The amine from Step 3 is then reacted with the pyridine-2,5-diol from Step 4 in the presence of acetic acid to form Flumioxazin-13C3.", "Step 6: Flumioxazin-13C3 is then purified and isolated using standard techniques such as column chromatography and recrystallization." ] } | |
Numéro CAS |
1346604-88-3 |
Formule moléculaire |
C19H15FN2O4 |
Poids moléculaire |
357.31 g/mol |
Nom IUPAC |
2-(7-fluoro-3-oxo-4-(1,2,3-13C3)prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1 |
Clé InChI |
FOUWCSDKDDHKQP-BTCZPRMESA-N |
SMILES isomérique |
[13CH]#[13C][13CH2]N1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
SMILES canonique |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
Synonymes |
2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3; Flumizin-13C3; Guillotine-13C3; Pledge-13C3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












